molecular formula C16H24N2O2 B14439671 Benzyltriethylammonium cyanoacetate CAS No. 73680-66-7

Benzyltriethylammonium cyanoacetate

Cat. No.: B14439671
CAS No.: 73680-66-7
M. Wt: 276.37 g/mol
InChI Key: KAVSGWYQMWQAKM-UHFFFAOYSA-M
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Description

Benzyltriethylammonium cyanoacetate is a quaternary ammonium salt that has gained attention in various fields of chemistry due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst, facilitating reactions between compounds in different phases. Its structure consists of a benzyl group, three ethyl groups attached to a nitrogen atom, and a cyanoacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyltriethylammonium cyanoacetate typically involves the reaction of benzyltriethylammonium chloride with sodium cyanoacetate. The reaction is carried out in an aqueous medium, where the chloride ion is replaced by the cyanoacetate ion, forming the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reactants are mixed in a controlled environment to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Benzyltriethylammonium cyanoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyanoacetate group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.

    Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form olefinic products.

    Addition Reactions: The compound can add to double bonds in alkenes, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and sodium cyanoacetate. The reaction is typically carried out in an aqueous medium at room temperature.

    Condensation: Reagents such as benzaldehyde and ethyl cyanoacetate are used, with the reaction catalyzed by benzyltriethylammonium chloride under solvent-free conditions.

    Addition: Reagents like alkenes and catalysts such as benzyltriethylammonium chloride are used, with the reaction occurring at elevated temperatures.

Major Products

    Substitution: The major products are cyanoacetate derivatives.

    Condensation: The products are olefinic compounds, such as benzylidene cyanomethyl ketone.

    Addition: The products are new carbon-carbon bonded compounds.

Scientific Research Applications

Benzyltriethylammonium cyanoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyltriethylammonium cyanoacetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, which can then dissolve in the organic phase and undergo the desired reaction. The molecular targets and pathways involved include the interaction of the cyanoacetate group with various functional groups in the reactants, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzyltriethylammonium chloride: Similar in structure but lacks the cyanoacetate group.

    Tetraethylammonium cyanoacetate: Similar but with four ethyl groups instead of a benzyl group.

    Benzyltrimethylammonium cyanoacetate: Similar but with three methyl groups instead of ethyl groups.

Uniqueness

Benzyltriethylammonium cyanoacetate is unique due to the presence of both the benzyl and cyanoacetate groups, which provide distinct reactivity and catalytic properties. The combination of these groups allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

73680-66-7

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl(triethyl)azanium;2-cyanoacetate

InChI

InChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1

InChI Key

KAVSGWYQMWQAKM-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-]

Origin of Product

United States

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